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Compound of Interest

Compound Name: DM21

Cat. No.: B13910615

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for utilizing the DM21 density
functional within the PySCF computational chemistry package. It includes example scripts for
common calculations, a summary of performance benchmarks, and experimental protocols.

Introduction to DM21

The DeepMind 21 (DM21) functional is a machine-learned density functional that has shown
promising accuracy for a variety of chemical systems.[1][2] It is available as an extension to the
PySCF software package, allowing for its use in a range of quantum chemical calculations.[2]
Unlike traditional density functionals, DM21 is a neural network model that maps electron
density to the exchange-correlation energy.[2] This approach has demonstrated state-of-the-art
performance on several benchmark datasets, including GMTKN55 and QM?9.[2][3]

Data Presentation

The performance of the DM21 functional has been evaluated on various benchmark sets.
Below is a summary of its Mean Absolute Error (MAE) compared to other common functionals
on the LMGB35 benchmark.
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Benchmark Basis Set Metric DM21 MAE PBEO MAE SCAN MAE
Bond Lengths

LMGB35 6-31G(d,p) 0.843 0.803 0.795
(pm)
Bond Lengths

LMGB35 def2-TZVP 0.625 0.948 0.595
(pm)
Energies

LMGB35 cc-pvQZ 2.151 3.757 3.978
(kcal/mol)

Table 1. Mean Absolute Errors of DM21 and other functionals on the LMGB35 benchmark.[1]

Experimental Protocols

This section provides detailed protocols for performing single-point energy calculations and
geometry optimizations using the DM21 functional in PySCF.

Installation and Setup

Before running DM21 calculations, you need a working PySCF installation and the
density functional_approximation_dm21 package.

Protocol 1: Installation

« Install PySCF: Follow the official PySCF installation instructions. It is recommended to install
it from source to ensure all dependencies are correctly handled.

« Install the DM21 library: The DM21 functional is available as a separate Python package.
Install it using pip:

Single-Point Energy Calculation

A single-point energy calculation computes the electronic energy of a molecule at a fixed
geometry.

Protocol 2: Single-Point Energy Calculation with DM21

e Import necessary libraries: Import the gto and dft modules from pyscf and the dm21 library.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://arxiv.org/html/2501.12149v1
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Define the molecule: Create a pyscf.gto.Mole object to define the molecular geometry and
basis set.

« Initialize the DFT object: Create a pyscf.dft. RKS object for a restricted Kohn-Sham
calculation.

o Set the DM21 functional: The key step is to assign the DM21 functional to the _numint
attribute of the DFT object using dm21.NeuralNumint.

e Run the calculation: Execute the kernel() method to perform the self-consistent field (SCF)
calculation.

Geometry Optimization

Geometry optimization finds the minimum energy structure of a molecule.
Protocol 3: Geometry Optimization with DM21

o Import necessary libraries: In addition to the modules for a single-point calculation, import
the optimizer from pyscf.geomopt.

o Define the molecule and DFT object: Follow steps 2-4 from Protocol 2 to set up the molecule
and the DM21 functional.

e Run the geometry optimization: Use the optimizer to perform the geometry optimization.
PySCF's geomopt module can interface with external optimizers like berny or geometric.

Example Scripts

Below are example Python scripts for running calculations with DM21 in PySCF.

Single-Point Energy of a Water Molecule
Geometry Optimization of a Methane Molecule
Visualizations

Workflow for a Single-Point Energy Calculation
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Import PySCF and DM21

'

Define Molecule
(Geometry, Basis Set)

'

Setup RKS Calculation

'

Set DM21 Functional
mf._numint = dm21.NeuralNumint(...)
Run SCF Calculation
(mf.kernel())

Obtain Energy

Click to download full resolution via product page

Caption: Workflow for a single-point energy calculation using DM21 in PySCF.

Workflow for a Geometry Optimization
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Caption: General workflow for a geometry optimization calculation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PySCF]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13910615#example-scripts-for-running-dm21-in-

pyscf]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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